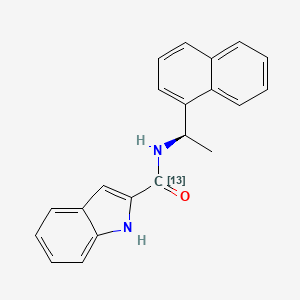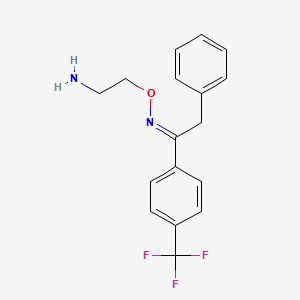
N-Trityl-deshydroxymethyl Losartan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trityl-deshydroxymethyl Losartan is an intermediate used in the preparation of Losartan impurities . It is used to prepare Losartan impurities . The molecular weight of this compound is 635.2 and its molecular formula is C40H35ClN6 .
Synthesis Analysis
The synthesis of Losartan, which this compound is an intermediate of, involves key steps in the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride in three steps with an overall yield of 69%. OTBN is obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Losartan, for which this compound is an intermediate, include the synthesis of BCFI from valeronitrile and acetyl chloride, and the synthesis of OTBN by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Wirkmechanismus
While the specific mechanism of action for N-Trityl-deshydroxymethyl Losartan is not available, Losartan, the drug for which it is an intermediate, works by reversibly and competitively preventing angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Trityl-deshydroxymethyl Losartan involves the protection of the carboxylic acid group of Losartan followed by the deprotection of the hydroxymethyl group and subsequent tritylation. The final product is obtained by the removal of the trityl group.", "Starting Materials": [ "Losartan", "Trityl chloride", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the carboxylic acid group of Losartan with trityl chloride in the presence of sodium hydride and dimethylformamide", "Deprotection of the hydroxymethyl group with hydrochloric acid in methanol", "Tritylation of the resulting hydroxyl group with trityl chloride and sodium hydroxide", "Removal of the trityl group with hydrochloric acid in methanol" ] } | |
CAS-Nummer |
1797133-13-1 |
Molekularformel |
C40H35ClN6 |
Molekulargewicht |
635.212 |
IUPAC-Name |
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3 |
InChI-Schlüssel |
GAZPPEGQRKWTSK-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Synonyme |
5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



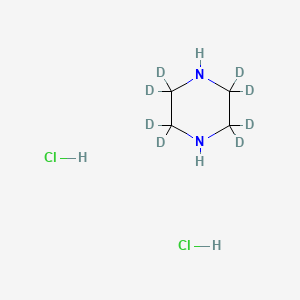
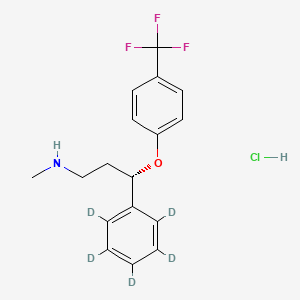
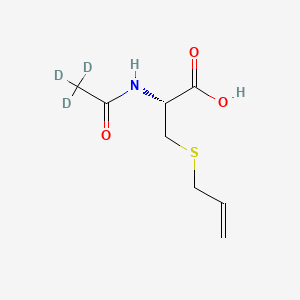
![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)



![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)
